![molecular formula C15H23N3O3 B14773560 2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14773560.png)
2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide is an organic compound that features a complex structure with both amine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzyl chloride with 2-amino-3-methylbutanamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new amide or imine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Various electrophiles like acyl chlorides or aldehydes.
Major Products Formed
Reduction: Formation of 2-amino-3-methyl-N-[(4-aminophenyl)methyl]-N-propan-2-ylbutanamide.
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Formation of new amide or imine derivatives.
Applications De Recherche Scientifique
2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the effects of nitro and amine functional groups on biological systems, including enzyme interactions and cellular responses.
Mécanisme D'action
The mechanism of action of 2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-methyl-N-[(4-aminophenyl)methyl]-N-propan-2-ylbutanamide: Similar structure but with an amine group instead of a nitro group.
2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-ethylbutanamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide is unique due to the presence of both nitro and amine functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H23N3O3 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H23N3O3/c1-10(2)14(16)15(19)17(11(3)4)9-12-5-7-13(8-6-12)18(20)21/h5-8,10-11,14H,9,16H2,1-4H3 |
Clé InChI |
KCRSRCCBRQCLFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)

![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)




![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14773525.png)

![tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14773542.png)


